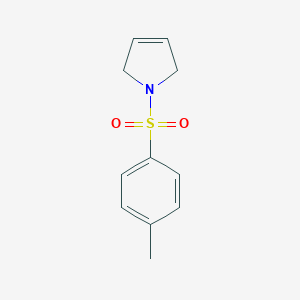
N-(p-Toluenesulfonyl)-3-pyrroline
Overview
Description
p-Toluenesulfonyl compounds are commonly used in organic chemistry. They are often used as protecting groups for amines, forming p-toluenesulfonyl amides . The p-toluenesulfonyl group is stable under a variety of conditions and can be removed under specific conditions .
Synthesis Analysis
The synthesis of p-toluenesulfonyl compounds often involves the reaction of amines with p-toluenesulfonyl chloride . This reaction can be catalyzed by various reagents .
Molecular Structure Analysis
The molecular structure of p-toluenesulfonyl compounds typically includes a toluene ring (a benzene ring with a methyl group) attached to a sulfonyl group (SO2) and another group, such as an amide .
Chemical Reactions Analysis
p-Toluenesulfonyl compounds can participate in a variety of chemical reactions. For example, they can undergo reactions with nucleophiles, bases, and electrophiles . They can also be involved in reduction and oxidation reactions .
Physical And Chemical Properties Analysis
p-Toluenesulfonyl chloride, a common p-toluenesulfonyl compound, is a white to gray powdered solid. It is insoluble in water and denser than water .
Scientific Research Applications
Synthesis of New Compounds
“N-(p-Toluenesulfonyl)-3-pyrroline” has been used in the synthesis of new compounds. For instance, it was used in the formation of N-sulfonyl-1-aryloxy acrylimidate, a process that involves a CuAAC reaction, a ketenimine formation, and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide . The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis .
Crystal Structure and Theoretical Studies
This compound has been used in crystal structure and theoretical studies. Theoretical calculations, which included a Hirshfeld surface, FMO, QTAIM, and NCI indices analysis, corroborated the formation of π-π stacking interactions among aromatic rings, as well as C-H···O interactions between vinyl hydrogens with ketone carbonyl oxygen .
Detection of COVID-19 Virus N Protein
“N-(p-Toluenesulfonyl)-3-pyrroline” has been used in the development of a COVID-19 N protein detect strip. The p-toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface . This has great application potential in large-scale population screening .
Conversion of Urea to Carbodiimide
This compound acts as a dehydrating agent in the conversion of urea to carbodiimide .
Conversion of Alcohols into Corresponding Toluenesulfonate Esters
“N-(p-Toluenesulfonyl)-3-pyrroline” is used to convert alcohols into the corresponding toluenesulfonate esters .
Ring-Opening Formal Hetero-[5+2] Cycloaddition
By employing a FeCl3 and BF3·OEt2 co-catalytic strategy, the ring-opening of 1-tosyl-2,3-dihydro-1H-pyrroles by selective cleavage of the C(sp2)–N bond and subsequent annulation have been achieved to access 1-tosyl-2,3-dihydro-1H-azepines with excellent regioselectivity .
Mechanism of Action
Target of Action
It’s worth noting that tosyl compounds, in general, are often used as protecting groups in organic synthesis . They can interact with various functional groups in a molecule, thereby influencing the course of chemical reactions.
Mode of Action
N-(p-Toluenesulfonyl)-3-pyrroline, like other tosyl compounds, acts as a protecting group in organic synthesis. It can form a stable complex with various functional groups in a molecule, thereby preventing these groups from participating in chemical reactions . This allows chemists to selectively manipulate other parts of the molecule without affecting the protected group.
Biochemical Pathways
Tosyl compounds are known to play a crucial role in various synthetic pathways in organic chemistry . They can influence the course of chemical reactions by protecting certain functional groups, thereby enabling the selective manipulation of molecules.
Result of Action
As a tosyl compound, it can influence the course of chemical reactions by acting as a protecting group . This can have significant implications in the synthesis of complex organic molecules, including pharmaceuticals.
Action Environment
The action of N-(p-Toluenesulfonyl)-3-pyrroline can be influenced by various environmental factors. For instance, the stability of tosyl compounds can be affected by factors such as temperature and pH . Moreover, the presence of certain reagents can trigger the removal of the tosyl group, thereby influencing the course of chemical reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYMIBRUQCUASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456644 | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(p-Toluenesulfonyl)-3-pyrroline | |
CAS RN |
16851-72-2 | |
| Record name | N-Tosyl-2,5-dihydropyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(p-Toluenesulfonyl)-3-pyrroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

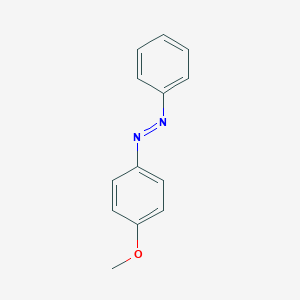

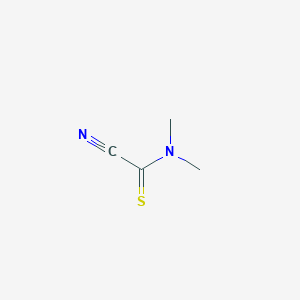

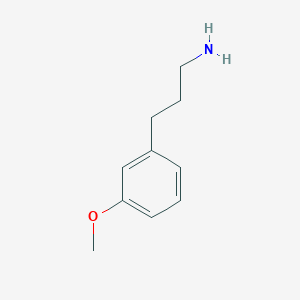
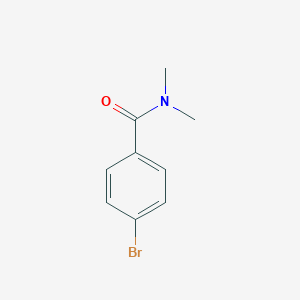
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

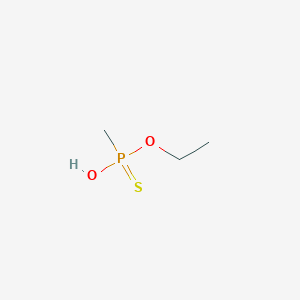

![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)


